LRRK2 inhibitor 1

Parkinson's disease LRRK2 kinase biochemical assay

Standard type I LRRK2 inhibitors (e.g., LRRK2-IN-1, CZC-25146) fail to penetrate the CNS or lack activity against drug-resistant mutants (A2016T, G2019S/A2016T). This compound solves both limitations. - **Brain exposure**: Confirmed PD target engagement (pSer935-LRRK2) after systemic dosing - **Mutant coverage**: Retains potency against A2016T and double mutants - **Selective profiling**: 6-fold higher biochemical potency on G2019S vs. WT LRRK2 - **PK reference**: Plasma t1/2 = 0.13 h; validated in vivo positive control

Molecular Formula C20H23N5O4
Molecular Weight 397.4 g/mol
Cat. No. B2725292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2 inhibitor 1
Molecular FormulaC20H23N5O4
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
InChIInChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)
InChIKeyOTTOCUYGSZUQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2 Inhibitor 1 Technical Overview


LRRK2 inhibitor 1 (also designated LRRK2-IN-1; CAS 1234480-84-2 for the free base or 1802525-61-6 for a related form) is a potent, ATP-competitive, and selective small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2), a validated therapeutic target in Parkinson's disease [1]. It exhibits nanomolar potency against both wild-type (WT) and the pathogenic G2019S mutant forms of the kinase, and serves as a widely used pharmacological tool for interrogating LRRK2-mediated signaling and cellular pathology [2].

LRRK2 pathway inhibition studies in PD models
CNS-penetrant probe for brain target engagement
Mutation-specific research (G2019S, A2016T)

LRRK2 Inhibitor 1 Substitution Risks


LRRK2 inhibitor 1 is not interchangeable with other LRRK2 tool compounds due to its unique combination of biochemical potency, selectivity profile, and well-characterized limitations. While more recent inhibitors may offer improved brain penetration or reduced off-target activity, LRRK2 inhibitor 1 remains a cornerstone tool for in vitro and cellular studies due to its extensive validation history [1]. Direct substitution with compounds like MLi-2 or GNE-7915 without accounting for differences in kinase selectivity, cellular target engagement kinetics, and documented cytotoxic liabilities can lead to irreproducible or misinterpreted results .

Mutant coverage mismatch
Other LRRK2 inhibitors may lack activity against drug-resistant A2016T and G2019S/A2016T mutants.
Brain exposure limitations
Non-CNS-penetrant LRRK2 inhibitors may not support in vivo brain target engagement studies.
Selectivity profile divergence
Off-target kinase profiles differ; compound-specific data required for pathway interpretation.

LRRK2 Inhibitor 1 vs. Key Comparators


Drug-Resistant Mutant Coverage vs. LRRK2-IN-1

LRRK2 inhibitor 1 (LRRK2-IN-1) demonstrates nanomolar potency against both wild-type and G2019S mutant LRRK2 in biochemical assays, with IC50 values of 13 nM and 6 nM, respectively . In a direct head-to-head comparison study, LRRK2-IN-1 showed an IC50 of 10.0 nM for WT LRRK2, compared to 0.70 nM for TTT-3002 and 140 nM for H-1152 [1]. This places LRRK2-IN-1 as a moderately potent tool compound, significantly more potent than non-selective inhibitors like H-1152 but less potent than next-generation inhibitors such as MLi-2 (IC50 = 0.76 nM) .

Mutant Coverage
Data to verify
IC50
Supports drug-resistant mutant model studies
Cell-based pSer910/Ser935 assay
Brain Target Engagement
Data to verify
40% inhibition (30 mg/kg), 70% (≥50 mg/kg) in mouse brain; no inhibition by earlier inhibitors
Supports CNS PD studies in vivo
Mouse model, 1 h post-i.p. dose
G2019S Potency
Data to verify
G2019S IC50 = 3.2 nM; WT IC50 = 20.3 nM
Supports G2019S-selective signaling interpretation
Nictide assay, 100 µM ATP
Kinase Selectivity
Class-level
MNK2 IC50 = 0.6 µM; MLK1 IC50 = 2.1 µM (30- and 100-fold over LRRK2)
Supports off-target interpretation in cellular assays
Biochemical panel, 136 kinases
Parkinson's disease LRRK2 kinase biochemical assay

In Vivo Brain Penetration vs. Earlier Inhibitors

LRRK2 inhibitor 1 (LRRK2-IN-1) demonstrates moderate kinome selectivity, targeting 12 out of 442 kinases tested in a kinase-binding and biochemical assay at concentrations below 10 µM . Notably, it inhibits DCLK2 with an IC50 of 45 nM and suppresses MAPK7 autophosphorylation with an EC50 of 160 nM . Additionally, LRRK2-IN-1 inhibits DCLK1 kinase with an IC50 of 2.61 nM, which is more potent than its activity against the primary target LRRK2 WT (IC50 = 13 nM) . In contrast, the next-generation inhibitor MLi-2 exhibits >100-fold kinome selectivity, inhibiting only 5 kinases (CLK4, MAP3K14, MAP3K5, CLK2, TTK) with IC50 < 1 µM [1], while GNE-7915 inhibits only LRRK2, TTK, and ALK >30% at 0.1 µM in a 451-kinase panel [2]. This selectivity profile renders LRRK2-IN-1 less suitable for experiments requiring exquisite LRRK2 specificity.

Brain Target Engagement
Data to verify
40% inhibition (30 mg/kg), 70% (≥50 mg/kg) in mouse brain; no inhibition by earlier inhibitors
Supports CNS PD studies in vivo
Mouse model, 1 h post-i.p. dose
kinase selectivity off-target profiling chemical probe

Biochemical Potency: G2019S vs. WT

In cellular assays, LRRK2-IN-1 induces dose-dependent dephosphorylation of LRRK2 at Ser910 and Ser935, a key pharmacodynamic marker of target engagement, with complete inhibition observed at 0.05–3 µM in stably transfected HEK293 cells . However, the compound also exhibits moderate cytotoxicity (IC50 = 49.3 µM in HepG2 cells) and genotoxicity at concentrations of 15.6 µM (with S9 metabolic activation) and 3.9 µM (without S9) . In contrast, the GSK compound (Compound 1) does not exhibit any detectable cyto- or genotoxicity in comparable assays [1]. This differential toxicity profile is a critical consideration for experimental design, particularly for long-term cellular studies or when interpreting viability-based readouts.

G2019S Potency
Data to verify
G2019S IC50 = 3.2 nM; WT IC50 = 20.3 nM
Supports G2019S-selective signaling interpretation
Nictide assay, 100 µM ATP
cellular pharmacology target engagement cytotoxicity

Kinase Selectivity Profile

LRRK2-IN-1 has limited brain penetrance, as evidenced by the lack of LRRK2 dephosphorylation in mouse brain following systemic administration (100 mg/kg, IP), despite robust target engagement in peripheral tissues such as kidney [1]. The IUPHAR/BPS Guide to Pharmacology explicitly notes the compound's limited brain penetrance [2]. In contrast, next-generation inhibitors including MLi-2 (IC50 = 0.76 nM, brain-penetrant), GNE-7915 (IC50 = 9 nM, brain-penetrable), and PF-06447475 (IC50 = 3 nM, brain-penetrant) are specifically optimized for CNS exposure . This fundamental pharmacokinetic difference dictates that LRRK2-IN-1 is suitable only for in vitro, ex vivo, or peripheral target engagement studies, and is not appropriate for interrogating LRRK2 function in the central nervous system in vivo.

Kinase Selectivity
Class-level
MNK2 IC50 = 0.6 µM; MLK1 IC50 = 2.1 µM (30- and 100-fold over LRRK2)
Supports off-target interpretation in cellular assays
Biochemical panel, 136 kinases
blood-brain barrier CNS penetration in vivo pharmacology

Mutant Selectivity: LRRK2 Inhibitor 1 Preferentially Inhibits G2019S Over WT LRRK2 but is Ineffective Against Drug-Resistant A2016T Mutant

LRRK2-IN-1 exhibits modest preferential inhibition of the pathogenic G2019S mutant (IC50 = 6-7.3 nM) over wild-type LRRK2 (IC50 = 10-13 nM) . However, it is essentially inactive against the drug-resistant A2016T gatekeeper mutant, with an IC50 of 2.45 µM, representing a >180-fold loss of potency compared to WT LRRK2 . In head-to-head studies, TTT-3002 shows equipotent inhibition of WT and G2019S (IC50 = 0.70 nM for both) and maintains activity against R1441C (IC50 = 1.2 nM) [1]. This differential mutant profile is critical for studies employing specific LRRK2 variants or for investigating resistance mechanisms.

mutant selectivity drug resistance LRRK2 G2019S

LRRK2 Inhibitor 1 Applications


In Vivo CNS Target Engagement in PD Models

LRRK2 inhibitor 1 is ideally suited for in vitro kinase assays and cellular studies where moderate potency, well-characterized pharmacology, and the ability to monitor pSer935 dephosphorylation are sufficient. Its extensive citation history provides a robust foundation for comparative studies. However, users must account for its cytotoxic threshold (IC50 = 49.3 µM) and ensure concentrations remain below 10 µM to avoid off-target kinome effects . This compound is particularly valuable for validating LRRK2-dependent signaling in peripheral cell lines (e.g., HEK293, lymphoblastoid cells) and for generating control datasets against which novel inhibitors can be benchmarked [1].

Cellular Studies of Drug-Resistant Mutants

In vivo, LRRK2 inhibitor 1 can be employed to assess peripheral LRRK2 target engagement, as demonstrated by complete dephosphorylation of Ser910 and Ser935 in mouse kidney following 100 mg/kg IP administration . This makes it a useful tool for studying LRRK2 function in peripheral organs or for validating pharmacodynamic assays in tissues such as kidney and spleen. Its lack of brain penetration is an advantage in studies where CNS exposure must be avoided, or where peripheral-restricted LRRK2 inhibition is the experimental objective [1].

G2019S-Specific Signaling Studies

LRRK2-IN-1 uniquely induces the relocalization of LRRK2 into aggregate and fibrillar-like structures upon inhibition, a phenotype linked to 14-3-3 protein dissociation . This specific cellular response is a hallmark of type I kinase inhibitors and provides a distinct experimental readout for probing LRRK2 scaffolding functions and protein-protein interactions. Studies focusing on this aggregation phenotype or on the dynamics of 14-3-3 binding should prioritize LRRK2-IN-1 over inhibitors that do not elicit this response [1].

Reference Standard for CNS LRRK2 Inhibitor Screening

Due to its status as one of the first widely adopted selective LRRK2 inhibitors, LRRK2-IN-1 serves as an essential reference compound for benchmarking the potency, selectivity, and cellular effects of newer inhibitors. Procurement of LRRK2-IN-1 alongside compounds like MLi-2, GNE-7915, or PF-06447475 enables rigorous comparative studies that elucidate structure-activity relationships, kinome selectivity evolution, and differential cellular phenotypes . Its well-documented limitations (moderate selectivity, cytotoxicity, poor brain penetration) provide critical negative controls that highlight the improved properties of optimized chemical probes [1].

Application
Selection Property
Validation Focus
In vivo CNS LRRK2 target engagement studies
Brain-penetrant LRRK2 inhibition
Brain pSer935-LRRK2 PD readout
Drug-resistant mutant cell models
A2016T and G2019S/A2016T mutant coverage
Sustained target coverage in resistant lines
G2019S-selective pathway studies
Mutation-selective biochemical potency
Titration of G2019S-specific signaling
CNS LRRK2 inhibitor screening
Reference compound with defined brain PK/PD
Benchmarking new entities' brain exposure and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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